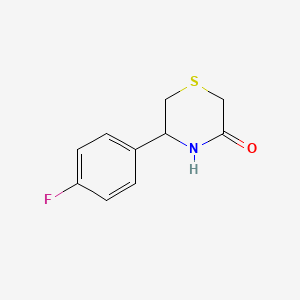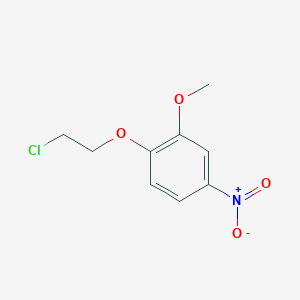
5-bromo-N''-hydroxypyridine-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N’-hydroxypicolinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom at the 5-position of the picolinimidamide structure, which imparts distinct chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-hydroxypicolinimidamide typically involves the bromination of picolinimidamide derivatives. One common method includes the use of pyridinium bromochromate (PBC) in an acetic acid medium. The reaction mixture is heated to 90°C, leading to the formation of the desired brominated product .
Industrial Production Methods
While specific industrial production methods for 5-bromo-N’-hydroxypicolinimidamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N’-hydroxypicolinimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and arylboronic acids to form carbon-carbon bonds.
Bromination: Pyridinium bromochromate (PBC) in acetic acid is commonly used for the bromination of picolinimidamide derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted derivatives of 5-bromo-N’-hydroxypicolinimidamide .
Aplicaciones Científicas De Investigación
5-bromo-N’-hydroxypicolinimidamide has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-bromo-N’-hydroxypicolinimidamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit tyrosine kinase activity, leading to cell cycle arrest and induction of apoptosis in cancer cells . The bromine atom at the 5-position plays a crucial role in enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2’-deoxyuridine: Known for its radiosensitizing effects in cancer therapy.
5-bromoindole derivatives: Studied for their anticancer and VEGFR-2 inhibitory effects.
Uniqueness
5-bromo-N’-hydroxypicolinimidamide is unique due to its specific structural features, such as the hydroxyl group and the bromine atom at the 5-position, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C6H6BrN3O |
|---|---|
Peso molecular |
216.04 g/mol |
Nombre IUPAC |
5-bromo-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10) |
Clave InChI |
DNYNBLKRHFZGQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)C(=NO)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzoic acid](/img/structure/B8578963.png)







![3-[6-(dimethylamino)-6-oxohex-1-ynyl]benzoic acid](/img/structure/B8579019.png)





